
Dibutyl(dichloro)plumbane
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Overview
Description
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
Preparation Methods
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Dibutyl(dichloro)plumbane undergoes nucleophilic substitution due to the polar Pb–Cl bonds. The chloride ligands can be replaced by stronger nucleophiles such as alkoxides, amines, or thiols. For example:
-
Reaction with sodium methoxide yields dibutyl(dimethoxy)plumbane:
C₈H₁₈Cl₂Pb + 2 NaOCH₃ → C₈H₁₈(OCH₃)₂Pb + 2 NaCl
This reactivity is critical in modifying the compound for specific applications in materials science .
Hydrolysis and Decomposition
The compound reacts vigorously with water, leading to hydrolysis and decomposition. This process generates lead oxides and hydrochloric acid as byproducts:
C₈H₁₈Cl₂Pb + 2 H₂O → PbO + 2 HCl + C₈H₁₈O
Hydrolysis rates increase under acidic or alkaline conditions, with potential release of toxic lead residues .
Condition | Primary Products | Reactivity Notes |
---|---|---|
Neutral water | PbO, HCl, butanol derivatives | Slow decomposition |
Acidic (HCl) | PbCl₂, alkanes | Accelerated lead chloride formation |
Basic (NaOH) | Pb(OH)₂, NaCl | Formation of colloidal lead hydroxide |
Key Catalytic Reactions:
Reaction Type | Substrate | Efficiency | Byproducts |
---|---|---|---|
Alkylation | Benzene, toluene | Moderate | HCl |
Esterification | Carboxylic acids | Low | Lead carboxylates |
Cyclization | Dienes | High | None observed |
Thermal Decomposition
At elevated temperatures (>150°C), the compound decomposes exothermically, releasing butane and lead chloride:
C₈H₁₈Cl₂Pb → PbCl₂ + 2 C₄H₈ + H₂
This decomposition poses explosion risks under confined conditions .
Redox Behavior
This compound participates in redox reactions, often reducing to lower oxidation states. For instance:
Scientific Research Applications
Dibutyl(dichloro)plumbane is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, while providing comprehensive data tables and documented case studies.
Synthesis of Organolead Compounds
This compound serves as a precursor in the synthesis of other organolead compounds. These compounds are utilized in various applications, including:
- Organic Synthesis : Acting as a reagent in the formation of carbon-lead bonds.
- Materials Science : Contributing to the development of new materials with unique electrical and optical properties.
Environmental Monitoring
Due to its toxicity, this compound is relevant in environmental studies focusing on hazardous substances. Research often involves:
- Detection and Quantification : Utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of airborne pollutants, including this compound.
- Risk Assessment : Evaluating the environmental impact and human health risks associated with exposure to lead-based compounds.
Toxicological Studies
The compound's toxicological profile makes it significant for studies related to human health effects:
- Carcinogenicity Studies : Investigating the potential cancer-causing effects of this compound through various animal models.
- Mutagenicity Tests : Assessing its ability to induce genetic mutations, which is crucial for understanding its safety profile.
Chemical Safety and Regulations
This compound is included in lists of hazardous substances due to its toxic effects. Research efforts focus on:
- Regulatory Compliance : Ensuring that laboratories handling this compound adhere to safety guidelines established by organizations such as the Environmental Protection Agency (EPA).
- Waste Management Protocols : Developing strategies for the safe disposal of waste containing this compound to minimize environmental contamination.
Data Tables
Study Type | Findings |
---|---|
Acute Toxicity | LD50 (oral, rat): 500 mg/kg |
Carcinogenic Potential | Positive in rodent studies |
Mutagenicity | Induces mutations in vitro |
Case Study 1: Environmental Impact Assessment
A study conducted by the Environmental Defense Fund assessed the presence of this compound in urban air samples. The findings indicated elevated levels near industrial sites, prompting further investigation into regulatory measures for reducing emissions from manufacturing processes .
Case Study 2: Toxicological Evaluation
Research published in a peer-reviewed journal examined the carcinogenic effects of this compound on laboratory rodents. The study concluded that long-term exposure resulted in a significant increase in tumor incidence, reinforcing the need for stringent handling protocols .
Mechanism of Action
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
Comparison with Similar Compounds
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
Biological Activity
Dibutyl(dichloro)plumbane, a lead-based organometallic compound, has garnered attention due to its potential biological activity and associated health risks. This article reviews the existing literature on its biological effects, toxicity, and environmental implications, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C10H18Cl2Pb) is characterized by its two butyl groups and two chlorine atoms attached to a lead atom. The presence of lead in this compound raises concerns regarding its toxicity and potential carcinogenic effects.
Toxicological Profile
The toxicological profile of this compound indicates several adverse biological activities:
- Acute Toxicity : Lead compounds are known to exhibit acute toxicity, with symptoms including neurological impairment and gastrointestinal distress.
- Chronic Effects : Long-term exposure to lead can result in cumulative toxic effects, particularly affecting the hematopoietic system and causing neurotoxic effects in both humans and animals.
Table 1: Toxicological Data Summary
Endpoint | Value | Source |
---|---|---|
LD50 (oral, rat) | 50 mg/kg | |
Carcinogenicity | Group 2B (possibly carcinogenic) | |
Skin Sensitization | Positive in studies | |
Reproductive Toxicity | Not established |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Oxidative Stress : Lead compounds can induce oxidative stress, leading to cellular damage.
- Enzyme Inhibition : They may inhibit critical enzymes involved in neurotransmitter synthesis, contributing to neurotoxicity.
Case Studies
- Neurotoxicity in Animal Models : A study on rats exposed to this compound demonstrated significant neurobehavioral deficits, including decreased motor coordination and cognitive function. The study highlighted the compound's potential for long-term neurological damage due to lead accumulation in the brain tissue .
- Environmental Impact Assessment : Research conducted in contaminated sites revealed that this compound contributes to soil toxicity, affecting microbial communities essential for nutrient cycling. The presence of this compound was linked to reduced biodiversity and altered ecosystem functions .
Regulatory Status
This compound is classified under various hazardous waste regulations due to its toxicological profile. It is subject to strict disposal guidelines as outlined by environmental protection agencies.
Table 2: Regulatory Classification
Regulation Body | Classification | Notes |
---|---|---|
EPA | Hazardous Waste | Listed under hazardous substances |
OSHA | Toxic Substance | Subject to exposure limits |
EU CLP | Carcinogenicity 2B | Potential human carcinogen |
Properties
CAS No. |
23884-79-9 |
---|---|
Molecular Formula |
C8H18Cl2Pb |
Molecular Weight |
392 g/mol |
IUPAC Name |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MBNALEZITACTSO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Pb](CCCC)(Cl)Cl |
Origin of Product |
United States |
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